

# An In-Depth Technical Guide to 1-Tetratriacontanol: Properties, Identification, and Applications

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## Compound of Interest

Compound Name: 1-Tetratriacontanol

CAS No.: 28484-70-0

Cat. No.: B121377

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## Introduction

**1-Tetratriacontanol** is an ultra-long-chain primary fatty alcohol, a class of molecules gaining interest in various scientific fields for their unique physical properties and biological activities.<sup>[1]</sup> As a saturated fatty alcohol with a 34-carbon chain, its significant hydrophobicity dictates its behavior in both chemical and biological systems. This guide provides a comprehensive overview of **1-Tetratriacontanol**, focusing on its fundamental chemical identity, physical characteristics, known biological context, and potential applications for the research and development community.

## Core Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is paramount in research and development to ensure reproducibility and accuracy. The Chemical Abstracts Service (CAS) has assigned a unique registry number to **1-Tetratriacontanol**, which serves as the universal standard for its identification.

The primary identifier for this compound is CAS Number: 28484-70-0.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Beyond its CAS number, **1-Tetratriacontanol** is known by several synonyms in scientific literature and commercial listings. Recognizing these is crucial when conducting literature searches and sourcing materials.

- Systematic IUPAC Name: tetratriacontan-1-ol[\[1\]](#)[\[6\]](#)[\[7\]](#)
- Common Synonyms:
  - Geddyl alcohol[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[8\]](#)
  - Sapiol[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[8\]](#)
  - Tetratriacontyl alcohol[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[8\]](#)

A detailed summary of its chemical identifiers is presented in the table below.

Identifier	Value	Source
CAS Number	28484-70-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a>
Molecular Formula	C34H70O	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	494.92 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	tetratriacontan-1-ol	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
InChI	InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3	<a href="#">[1]</a> <a href="#">[7]</a>
InChIKey	OULAJFUGPPVRBK-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[6]</a>
Canonical SMILES	CCCCCCCCCCCCCCCCCCCC CCCCCCCCCCCCCCCCCO	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>

## Physicochemical Properties

The long aliphatic chain of **1-Tetratriacontanol** defines its physical properties, making it a waxy solid at room temperature with low solubility in polar solvents. These characteristics are critical for determining its handling, formulation, and potential delivery mechanisms in experimental settings.

Property	Value	Source
Melting Point	72-73 °C	[8]
Boiling Point	471°C at 760 mmHg	[6]
Flash Point	116.3°C	[6]
Density	0.842 g/cm <sup>3</sup>	[6]

## Natural Occurrence and Biological Significance

**1-Tetratriacontanol** is a naturally occurring compound found in the plant kingdom.[2] It has been identified as a plant metabolite and has been reported in species such as *Chamaecrista pumila* and *Prunus laurocerasus*. [1] Its presence in plant waxes suggests a role in protecting the plant from environmental stressors, such as water loss and UV radiation.

Preliminary research indicates that **1-Tetratriacontanol** may possess inhibitory properties on certain chemical interactions.[2] There are also reports of it showing potent inhibitory activity against human serum and fetal bovine cells in vitro.[2] However, it is crucial to note that its physiological effects and mechanisms of action have not yet been extensively studied.[2] This represents a significant knowledge gap and an opportunity for further investigation by researchers.

## Potential Applications in Research and Industry

Given its chemical nature, **1-Tetratriacontanol** has several potential applications that are beginning to be explored:

- **Drug Development and Pharmacology:** As an ultra-long-chain fatty alcohol, it can be investigated as a lipophilic building block in the synthesis of novel drug candidates. Its

reported inhibitory activities, though preliminary, warrant further screening in various disease models.

- **Industrial Applications:** It is utilized in the production of coatings and lubricants.[5] Its properties lend themselves to creating formulations with excellent surface characteristics and stability.
- **Agriculture:** In agricultural formulations, it can be used as a stabilizer, contributing to the long-lasting effectiveness of the product.[5]

## Experimental Workflow: Purity and Identity

### Verification

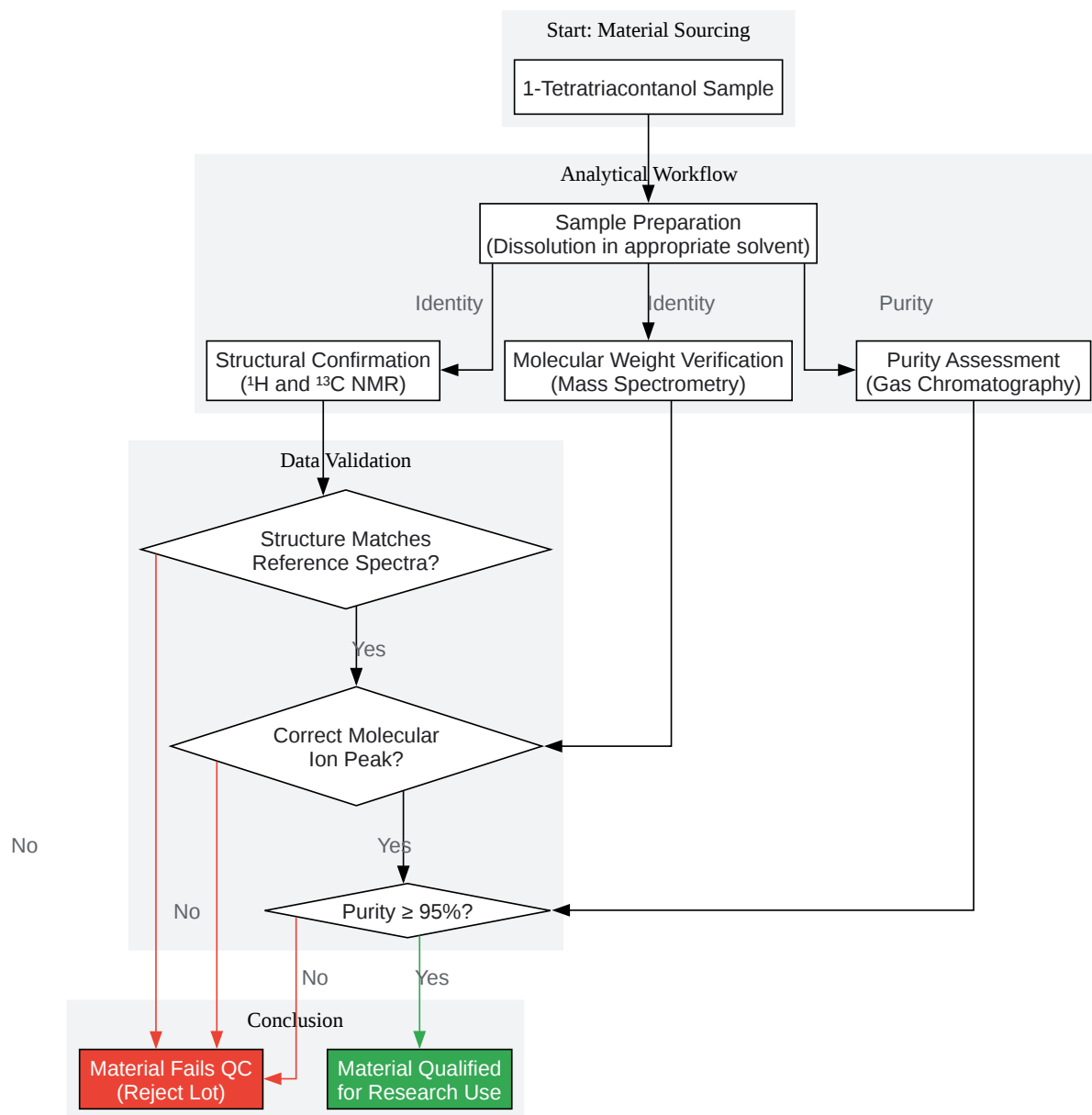
For any research or development involving **1-Tetratriacontanol**, the first critical step is to verify the identity and purity of the starting material. This self-validating protocol ensures the reliability of all subsequent experimental data.

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve a small, accurately weighed amount of **1-Tetratriacontanol** in a suitable organic solvent (e.g., Chloroform-d for NMR, Hexane for GC). The choice of solvent is critical to ensure complete dissolution and compatibility with the analytical instrument.
- **Structural Confirmation via NMR Spectroscopy:**
  - Acquire a  $^1\text{H}$  NMR (Proton NMR) spectrum. The spectrum should show a characteristic triplet for the terminal methyl group ( $\text{CH}_3$ ), a triplet for the methylene group adjacent to the hydroxyl ( $\text{CH}_2\text{-OH}$ ), a broad singlet for the hydroxyl proton ( $-\text{OH}$ ), and a large, overlapping multiplet for the repeating methylene units in the long chain.
  - Acquire a  $^{13}\text{C}$  NMR (Carbon-13 NMR) spectrum to confirm the number of unique carbon environments, which should correspond to the 34-carbon structure.
- **Molecular Weight Verification via Mass Spectrometry (MS):**

- Analyze the sample using a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- The resulting mass spectrum should show a molecular ion peak  $[M+H]^+$  or  $[M+Na]^+$  that corresponds to the calculated molecular weight of 494.92 g/mol .
- Purity Assessment via Chromatography:
  - Perform Gas Chromatography (GC) with a Flame Ionization Detector (FID). This is the method of choice for volatile, thermally stable compounds like long-chain alcohols.
  - The resulting chromatogram should display a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >98%).

The logical flow of this verification process is illustrated in the diagram below.



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Caption: Workflow for identity and purity validation of **1-Tetratriacontanol**.

## Conclusion

**1-Tetratriacontanol** (CAS: 28484-70-0) is an ultra-long-chain fatty alcohol with a well-defined chemical identity but a largely unexplored biological profile. Its natural occurrence and preliminary in-vitro activity suggest potential for further scientific inquiry, particularly in pharmacology and materials science. For researchers and drug development professionals, a thorough understanding of its fundamental properties and the implementation of rigorous analytical validation are essential first steps to unlocking its potential. The existing data on its use in industrial and agricultural applications provide a basis for exploring more advanced formulations and novel uses.

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